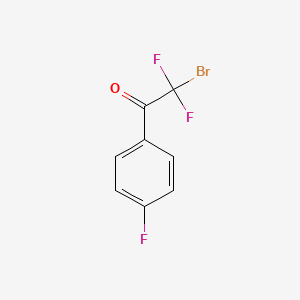

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone

Description

BenchChem offers high-quality 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNFJXGPTGNEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gem-Difluoromethylene Group: A Cornerstone for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group has emerged as a particularly powerful building block. This guide provides a comprehensive technical overview of the synthesis, unique physicochemical properties, and strategic applications of gem-difluoromethylene-containing scaffolds in drug discovery. We will delve into the causal relationships behind experimental choices in their synthesis and application, offering field-proven insights for leveraging this versatile moiety to address key challenges in drug development, such as metabolic stability, target affinity, and bioavailability.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine atoms into small molecules can profoundly alter their biological and physical properties. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, allows it to exert powerful electronic effects with minimal steric penalty. The gem-difluoromethylene group, in particular, is a valuable motif due to its ability to act as a bioisostere for carbonyl groups, ether linkages, and other functionalities, while also offering distinct advantages.[1][2][3][4] The incorporation of a CF2 group can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

The key modulatory effects of the gem-difluoromethylene group include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF2 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[7] This can lead to an extended half-life and improved oral bioavailability.

-

Modulation of Physicochemical Properties: The CF2 group significantly influences a molecule's acidity (pKa) and lipophilicity (LogP).[8][9][10] These parameters are critical for a drug's solubility, permeability, and ultimately, its ability to reach its biological target.

-

Conformational Control: The presence of a gem-difluoro group can introduce conformational constraints and alter the dipole moment of a molecule, which can enhance binding affinity and selectivity for its target protein.[4][11]

Synthesis of Gem-Difluoromethylene Building Blocks: A Chemist's Toolkit

A variety of synthetic strategies have been developed to access gem-difluoromethylene-containing compounds, ranging from the de novo introduction of the CF2 unit to the use of pre-fluorinated building blocks.[12][13] The choice of synthetic route often depends on the desired molecular architecture and the compatibility of functional groups.

Deoxyfluorination of Carbonyl Compounds

One of the most common methods for introducing a gem-difluoromethylene group is the deoxyfluorination of ketones and aldehydes. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®, are widely used for this transformation.

Experimental Protocol: Deoxyfluorination of a Ketone using Deoxo-Fluor®

-

Preparation: In a flame-dried, nitrogen-purged flask, dissolve the ketone substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1–0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.2–1.5 equiv) to the cooled solution via syringe.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 12–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorinated compound.

Building Block Approaches: Leveraging Pre-fluorinated Synthons

An alternative and often more versatile strategy involves the use of readily available building blocks that already contain the gem-difluoromethylene moiety. This approach avoids the use of harsh fluorinating agents and allows for more modular and convergent synthetic designs.

2.2.1. From Gem-Difluorocyclopropanes

Gem-difluorocyclopropane derivatives can serve as precursors to acyclic gem-difluoromethylene compounds through regioselective ring-opening reactions.[14][15][16] This method provides access to unique 1,6-dienes with a gem-difluoromethylene group at the allylic position.[15][16]

Caption: Radical-induced ring-opening of gem-difluorocyclopropanes.

2.2.2. From Difluoroalkenes

Gem-difluoroalkenes are versatile intermediates that can undergo various transformations to introduce the CF2 group.[17][18] For example, the addition of carboxylic acids to gem-difluoroacrylates provides a straightforward route to esters containing a gem-difluoromethylene unit.[1][19]

2.2.3. From Difluoromethyl Phosphonates and Sulfones

Reagents such as diethyl difluoromethylphosphonate and difluoromethyl phenyl sulfone are valuable sources for the nucleophilic introduction of the difluoromethyl (CF2H) group.[20][21] These reagents can be deprotonated to generate a difluoromethyl anion equivalent, which can then react with various electrophiles, including aldehydes and ketones.[20]

Strategic Application in Drug Design: Case Studies and Physicochemical Impact

The true value of gem-difluoromethylene building blocks lies in their ability to predictably modulate the properties of drug candidates.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in a CF2 group significantly lowers the pKa of adjacent acidic protons and the pKa of the conjugate acids of nearby basic groups.[8][9][10] This effect is primarily due to the inductive effect of the fluorine atoms.[8][9] For instance, the gem-difluorination of cycloalkane carboxylic acids and amines leads to a predictable decrease in pKa values.[8][9][22]

| Compound Type | pKa (Non-fluorinated) | pKa (gem-Difluorinated) | ΔpKa |

| Cyclohexane Carboxylic Acid | ~4.9 | ~4.4 | ~-0.5 |

| Cyclohexylamine (protonated) | ~10.6 | ~10.1 | ~-0.5 |

| Table 1: Representative pKa shifts upon gem-difluorination of cyclic scaffolds. Data synthesized from multiple sources for illustrative purposes. |

This modulation of pKa can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Lipophilicity (LogP) and Solubility

The effect of gem-difluorination on lipophilicity is more complex and less predictable than its effect on pKa.[8][9] While fluorine is the most electronegative element, the introduction of a CF2 group does not always lead to a decrease in lipophilicity. The overall impact depends on the molecular context, including the position of the fluorine atoms and the overall topology of the molecule.[8][9][10] In some cases, gem-difluorination can lead to a decrease in LogP, which can be beneficial for improving aqueous solubility.[23]

Enhancing Metabolic Stability

Blocking metabolically labile C-H bonds is a cornerstone of modern drug design. The CF2 group serves as an excellent replacement for a methylene (CH2) group that is prone to oxidative metabolism.[7] The exceptional strength of the C-F bond renders the gem-difluorinated position resistant to enzymatic attack by CYPs.[7]

Sources

- 1. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the applications of gem-difluoromethylene alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. A highly efficient synthesis of triisopropylsilyldifluorobromopropyne yields a versatile gem-difluoromethylene building block - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of gem-difluoromethylene building blocks through regioselective allylation of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. notes.fluorine1.ru [notes.fluorine1.ru]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Difluoroacetophenone Motif: A Technical Guide to Bioisosteric Replacement in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among these, the difluoromethyl group (CF2H) has garnered significant attention as a versatile bioisostere for various functionalities, including hydroxyl, thiol, and amine groups.[3][4] This in-depth technical guide focuses on the application of difluoroacetophenone derivatives as a sophisticated strategy for bioisosteric replacement. We will explore the fundamental principles underlying this approach, delve into synthetic methodologies, analyze the consequential changes in physicochemical properties, and discuss the impact on metabolic stability. Through a blend of theoretical grounding and practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage difluoroacetophenone derivatives in their pursuit of safer and more efficacious therapeutics.

The Principle of Bioisosterism: A Cornerstone of Lead Optimization

Bioisosteric replacement is a cornerstone of the lead optimization phase in drug discovery.[5] It involves the substitution of a specific functional group within a bioactive molecule with another group that possesses similar steric and electronic characteristics, with the goal of modulating its biological activity and/or physicochemical properties in a favorable manner.[5][6] The ultimate aim is to enhance the drug-like properties of a compound, such as potency, selectivity, metabolic stability, and bioavailability, while minimizing off-target effects and toxicity.[7]

The difluoromethyl group, in particular, has emerged as a powerful bioisostere due to its unique combination of properties.[8] It can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capabilities of hydroxyl, thiol, and amine groups, while often improving metabolic stability and membrane permeability.[1][3]

The Difluoroacetophenone Moiety: A Privileged Scaffold for Bioisosteric Replacement

The difluoroacetophenone scaffold incorporates the beneficial difluoromethyl group in a way that can mimic a ketone or other functionalities. The presence of the two fluorine atoms significantly alters the electronic properties of the carbonyl group, influencing its reactivity and interactions with biological targets.[9][10] This strategic placement can lead to improved metabolic stability by blocking sites susceptible to oxidation.[1][10]

Below is a diagram illustrating the concept of bioisosteric replacement of a ketone with a difluoromethylene group within a generic drug scaffold.

Caption: Bioisosteric replacement of a ketone with a difluoromethylene group.

Synthetic Strategies for Accessing Difluoroacetophenone Derivatives

The synthesis of difluoroacetophenone derivatives can be achieved through various routes. The choice of a specific method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Friedel-Crafts Acylation

A common and versatile method for synthesizing difluoroacetophenones is the Friedel-Crafts acylation of a difluorinated aromatic compound.[9]

Experimental Protocol: Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation [9]

-

Reaction Setup: To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Acylation: Slowly add acetyl chloride to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by carefully adding ice-water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

From Difluoroaniline Derivatives

Another synthetic approach involves the diazotization of a difluoroaniline followed by a reaction with acetaldoxime in the presence of a copper catalyst.[11]

Experimental Protocol: Synthesis of 2',4'-Difluoroacetophenone from 2,4-Difluoroaniline [11]

-

Diazotization: Prepare a solution of 2,4-difluoroaniline in an acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Reaction with Acetaldoxime: In a separate flask, prepare a solution of acetaldoxime and copper(II) sulfate in water.

-

Coupling: Slowly add the freshly prepared diazonium salt solution to the acetaldoxime solution while maintaining the temperature between 15-20 °C.

-

Hydrolysis and Distillation: After the reaction is complete, the product can be isolated by steam distillation.[11]

-

Extraction and Purification: Extract the distillate with a suitable organic solvent (e.g., benzene), and purify the product by reduced-pressure rectification.[11]

The following diagram illustrates a generalized synthetic workflow for obtaining difluoroacetophenone derivatives.

Caption: Generalized workflow for the synthesis of difluoroacetophenone derivatives.

Physicochemical Properties of Difluoroacetophenone Derivatives

The introduction of fluorine atoms into the acetophenone scaffold significantly impacts its physicochemical properties. These changes are crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

| Property | Effect of Difluorination | Rationale |

| Lipophilicity (logP/logD) | Generally increases, but the effect is context-dependent.[3] | The C-F bond is more lipophilic than a C-H bond. However, the overall change depends on the substitution pattern and intramolecular interactions.[13] |

| Acidity/Basicity (pKa) | The electron-withdrawing nature of fluorine atoms can decrease the pKa of nearby acidic protons and increase the pKa of basic nitrogen atoms.[9][14] | Fluorine's high electronegativity inductively withdraws electron density. |

| Dipole Moment | The C-F bond has a strong dipole moment, which can alter the overall molecular dipole and influence interactions with biological targets and solubility. | The significant difference in electronegativity between carbon and fluorine. |

| Conformational Preference | Fluorine substitution can influence the preferred conformation of the molecule due to steric and electronic effects.[14][15] | The gauche effect and dipole-dipole interactions can favor specific rotamers. |

| Hydrogen Bonding | The CF2H group can act as a weak hydrogen bond donor. | The polarized C-H bond can interact with hydrogen bond acceptors. |

Impact on Metabolic Stability

A primary driver for employing difluoroacetophenone derivatives in drug design is to enhance metabolic stability.[1][10] Compounds with poor metabolic stability are often rapidly cleared from the body, leading to low bioavailability and short half-lives.[16]

Mechanisms of Improved Metabolic Stability:

-

Blocking Metabolic Hotspots: The C-F bond is significantly stronger than a C-H bond and is generally resistant to enzymatic oxidation by cytochrome P450 (CYP) enzymes. Placing fluorine atoms at metabolically labile positions can prevent oxidative metabolism.

-

Altering Electronic Properties: The electron-withdrawing nature of fluorine can deactivate adjacent sites towards oxidation.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes [16]

-

Incubation Mixture Preparation: Prepare a mixture containing liver microsomes (from the species of interest, e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound (difluoroacetophenone derivative).

-

Initiation of Reaction: Pre-warm the incubation mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the rate constant of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

The following diagram outlines the workflow for assessing the metabolic stability of a drug candidate.

Caption: Workflow for an in vitro metabolic stability assay.

Case Studies and Future Perspectives

The application of difluoroacetophenone derivatives and related difluoromethyl-containing compounds has been instrumental in the development of numerous successful drug candidates. For instance, the strategic incorporation of a difluoromethyl group has been shown to enhance the activity of quorum sensing inhibitors.[4]

The future of bioisosteric replacement with difluoroacetophenone derivatives is promising. Advances in synthetic methodologies, particularly in late-stage fluorination, will continue to expand the accessibility and diversity of these valuable building blocks.[5][6] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect to see even more sophisticated and successful applications of this strategy in the design of next-generation therapeutics.

Conclusion

The use of difluoroacetophenone derivatives for bioisosteric replacement represents a powerful and nuanced strategy in modern drug discovery. By carefully considering the synthetic accessibility, and the resulting changes in physicochemical properties and metabolic stability, medicinal chemists can effectively leverage this motif to overcome common challenges in lead optimization. This guide has provided a comprehensive overview of the core principles, practical methodologies, and key considerations for the successful application of difluoroacetophenone derivatives, empowering researchers to design and develop innovative and impactful medicines.

References

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation | Journal of the American Chemical Society. [Link]

-

Synthesis of 3,4-difluoroacetophenone - PrepChem.com. [Link]

-

The geminal difluoromethylene group: bioisosterism, and catalysis-based... - ResearchGate. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. [Link]

-

2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem. [Link]

-

Chemical Properties of 3',4'-Difluoroacetophenone (CAS 369-33-5) - Cheméo. [Link]

- CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google P

-

Conformational preferences of α-fluoroketones may influence their reactivity. [Link]

-

Synthesis of α-fluoroacetophenone | Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Fluorine in drug design: a case study with fluoroanisoles - PubMed. [Link]

-

Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. [Link]

-

Application of Bioisosteres in Drug Design. [Link]

-

Metabolic Stability - Frontage Laboratories. [Link]

-

The Design and Application of Bioisosteres in Drug Design - ResearchGate. [Link]

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]

-

CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]

-

Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. [Link]

-

Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 12. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 16. Metabolic Stability • Frontage Laboratories [frontagelab.com]

Methodological & Application

Application Note: Versatile Synthesis of Difluorinated Heterocycles Using Bromodifluoro Ketones as Key Building Blocks

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Difluorinated Heterocycles

In modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a cornerstone strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to target proteins.[1] When combined with heterocyclic scaffolds, which are themselves prevalent in a vast number of FDA-approved drugs, the resulting fluorinated heterocycles represent a privileged class of compounds in drug discovery.[2][3]

Among the various fluorinated motifs, the gem-difluoromethylene (-CF2-) group is of particular interest. It can act as a bioisostere for carbonyls, ethers, or sulfones, while offering greater stability and altered electronic properties. Bromodifluoro ketones (BrCF₂C(O)R) have emerged as exceptionally versatile and powerful building blocks for the direct installation of this valuable difluoromethyl ketone unit into a variety of molecular frameworks. Their utility stems from a dual-reactivity profile:

-

An Electrophilic Carbonyl: The ketone group readily participates in classical condensation reactions with a wide range of nucleophiles.[4]

-

A Reactive Carbon-Bromine Bond: The C-Br bond serves as a synthetic handle for radical-mediated processes and transition-metal-catalyzed cross-coupling reactions.[5][6]

This application note provides a detailed guide to leveraging the unique reactivity of bromodifluoro ketones for the synthesis of diverse difluorinated heterocycles, complete with mechanistic insights and actionable laboratory protocols.

Core Synthetic Strategies & Application Notes

Strategy 1: Cyclocondensation with Binucleophiles

This is the most direct and widely used method for constructing five- and six-membered heterocycles from ketone precursors. The strategy relies on the reaction of the electrophilic carbonyl of the bromodifluoro ketone with a 1,2- or 1,3-binucleophile, followed by an intramolecular cyclization and dehydration cascade.

Causality & Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the heteroatoms of the binucleophile (e.g., the primary amine of a hydrazine) onto the carbonyl carbon of the bromodifluoro ketone. This forms a tetrahedral intermediate which, upon proton transfer, eliminates a molecule of water to form a hydrazone or a similar imine-type intermediate. A subsequent intramolecular nucleophilic attack by the second heteroatom of the binucleophile, followed by aromatization (often through the elimination of HBr or another dehydration event), yields the final heterocyclic product. The presence of the electron-withdrawing difluoromethyl group enhances the electrophilicity of the carbonyl carbon, often facilitating the initial condensation step.

Application: Synthesis of Difluoromethyl-Substituted Pyrazoles

The synthesis of pyrazoles, a core scaffold in numerous pharmaceuticals like Celecoxib, is readily achieved by reacting bromodifluoro ketones with hydrazine derivatives.[1][3]

Caption: General mechanism for pyrazole synthesis.

Field-Proven Insights:

-

Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps and the initial condensation.

-

Regioselectivity: When using substituted hydrazines (e.g., phenylhydrazine), two regioisomers are possible. The regiochemical outcome is often dictated by the steric and electronic nature of the substituents on both the ketone and the hydrazine.

-

One-Pot Procedures: This reaction is often amenable to a one-pot protocol where the bromodifluoro ketone and hydrazine are simply heated together in a suitable solvent, making it highly efficient.[1]

Strategy 2: Radical-Mediated Annulation

The C-Br bond in bromodifluoro ketones is susceptible to homolytic cleavage, providing access to a difluoroacetyl radical. This highly reactive intermediate can be trapped by unsaturated systems like alkenes or alkynes to initiate a cyclization cascade, forming carbocyclic or heterocyclic rings.[6]

Causality & Mechanistic Insight: The process is typically initiated by a radical initiator (e.g., AIBN with heat, or photoredox catalysis). The initiator generates a radical that abstracts the bromine atom from the bromodifluoro ketone, forming the key α,α-difluoro-β-ketoalkyl radical. This radical then undergoes an intermolecular addition to an alkene or alkyne partner. The resulting radical intermediate can then cyclize onto an internal trap (e.g., an aromatic ring or another pendant unsaturated group) to form the heterocyclic core.

Application: Synthesis of Difluorinated Tetrahydrofurans and Dihydrobenzofurans

Nickel catalysis can be used to induce the difunctionalization of alkenes with iododifluoromethyl ketones, which are analogous in reactivity to their bromo counterparts.[5] This suggests a viable pathway for radical-mediated cyclizations. A tethered alkene substrate can undergo an intramolecular radical addition followed by cyclization.

Caption: Workflow for radical-initiated cyclization.

Field-Proven Insights:

-

Inert Atmosphere: Radical reactions are often sensitive to oxygen, which can act as a radical trap. It is crucial to degas the solvent and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

-

Concentration: Intramolecular radical cyclizations are favored at low concentrations to minimize competing intermolecular side reactions.

-

Initiator Choice: The choice of initiator is critical. Thermal initiators like AIBN or V-70 are common, while photoredox catalysis offers milder conditions and orthogonal reactivity.[7]

Strategy 3: Transition-Metal-Catalyzed Cyclizations

Transition metals, particularly palladium, offer a powerful toolkit for forming C-C and C-heteroatom bonds.[8] The C-Br bond of a bromodifluoro ketone is an excellent handle for oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating a catalytic cycle.

Causality & Mechanistic Insight: A typical catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming an Ar-Pd(II)-Br species. If the substrate is designed with a tethered nucleophile (e.g., an amine or alcohol) or a C-H bond positioned for cyclization, an intramolecular migratory insertion or a C-H activation/reductive elimination sequence can occur. This forms the heterocyclic ring and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is paramount, as it modulates the stability, reactivity, and selectivity of the palladium intermediates.[8]

Application: Palladium-Catalyzed Carbonylative Annulation

While direct examples using bromodifluoro ketones are emerging, related transformations provide a strong blueprint. For instance, palladium catalysis can harness difluorocarbene precursors as a source of a carbonyl group in cyclization reactions.[9] A plausible extension involves the oxidative addition of the bromodifluoro ketone to palladium, followed by an intramolecular reaction and subsequent transformation of the -CF₂Br moiety.

Caption: A plausible palladium catalytic cycle.

Field-Proven Insights:

-

Ligand Screening: The success of these reactions is highly dependent on the phosphine or N-heterocyclic carbene (NHC) ligand used. Ligands like PAd₂Bu have been shown to be critical in related decarbonylative couplings.[8]

-

Base and Additives: A base is often required to neutralize the HBr generated during the cycle. Additives like silver or copper salts can sometimes act as halide scavengers or re-oxidants, influencing the catalytic turnover.

-

Substrate Design: The length and flexibility of the tether connecting the bromodifluoro ketone to the cyclizing partner are critical for ensuring an efficient intramolecular reaction.

Data Presentation

Table 1: Representative Examples of Heterocycle Synthesis via Cyclocondensation

| Entry | Bromodifluoro Ketone (R) | Binucleophile | Heterocycle | Solvent | Conditions | Yield (%) | Reference |

| 1 | Phenyl | Phenylhydrazine | 5-(Difluoromethyl)-1,3-diphenyl-1H-pyrazole | Ethanol | Reflux, 4h | 85 | [1] (Adapted) |

| 2 | 4-Chlorophenyl | Hydrazine Hydrate | 3-(4-Chlorophenyl)-5-(difluoromethyl)-1H-pyrazole | Acetic Acid | 100 °C, 6h | 78 | [1] (Adapted) |

| 3 | Thiophen-2-yl | Hydroxylamine HCl | 3-(Difluoromethyl)-5-(thiophen-2-yl)isoxazole | Pyridine | Reflux, 12h | 65 | [3] (Adapted) |

| 4 | Phenyl | Thiourea | 2-Amino-5-(difluoromethyl)-4-phenylthiazole | Ethanol | Reflux, 8h | 72 | General Method |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(Difluoromethyl)-1,3-diphenyl-1H-pyrazole

Materials:

-

2-Bromo-2,2-difluoro-1-phenylethan-1-one (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Absolute Ethanol (approx. 0.2 M)

-

Standard glassware for reflux

Equipment:

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-2,2-difluoro-1-phenylethan-1-one (e.g., 2.49 g, 10 mmol).

-

Dissolve the ketone in absolute ethanol (50 mL).

-

Add phenylhydrazine (1.19 g, 11 mmol) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue is purified via flash column chromatography.

Purification:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 to 20:80) is typically effective.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pure pyrazole as a solid or oil.

Characterization:

-

The product structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The -CHF₂ group typically appears as a triplet in both ¹H and ¹³C NMR spectra due to coupling with the two fluorine atoms.

Conclusion

Bromodifluoro ketones are robust and multifaceted building blocks for accessing a wide array of difluorinated heterocycles. By strategically targeting either the electrophilic carbonyl for cyclocondensations or the C-Br bond for radical or transition-metal-catalyzed annulations, researchers can rapidly construct complex molecular architectures. The protocols and insights provided in this note serve as a practical guide for drug development professionals and synthetic chemists aiming to incorporate the valuable difluoromethyl ketone motif into their discovery programs.

References

-

Liu, J., et al. (2015). Zn-mediated aza-Reformatsky reactions of chiral N-tert-butylsulfinyl imines with bromodifluoromethyl ketones. ResearchGate. Available at: [Link]

-

Rinaldi, F., et al. (2022). Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, Z., et al. (2022). Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Nature Communications. Available at: [Link]

-

Prakash, G. K. S., et al. (2001). Generating diversity in difluoromethyl ketone derivatives. Organic Letters. Available at: [Link]

-

Sandford, G., et al. (2017). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Semantic Scholar. Available at: [Link]

-

Beller, M., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. Available at: [Link]

-

Rinaldi, F., et al. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. ResearchGate. Available at: [Link]

-

Panossian, A., et al. (2020). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. Available at: [Link]

-

Li, Z., et al. (2019). Radical Difunctionalization of Alkenes with Iododifluoromethyl Ketones Under Ni‐Catalysis. Chemistry – An Asian Journal. Available at: [Link]

-

Sanford, M. S., et al. (2023). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Organic Letters. Available at: [Link]

-

Hu, J., et al. (2020). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. ResearchGate. Available at: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]

-

Zhang, X., et al. (2020). Palladium‐Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis. ResearchGate. Available at: [Link]

-

Wang, C. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules. Available at: [Link]

-

Wang, F., et al. (2023). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-H Bond Functionalization. ChemRxiv. Available at: [Link]

-

Reddy, R. J., et al. (2022). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Organic Letters. Available at: [Link]

-

Alabugin, I. V., et al. (2021). Tethering Three Radical Cascades for Controlled Termination of Radical Alkyne peri-Annulations: Making Phenalenyl Ketones without a Scratch. Journal of the American Chemical Society. Available at: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

-

Stevens, C., et al. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Available at: [Link]

-

Organic Chemistry Portal. (2022). Ketone or aldehyde synthesis by acylation. Available at: [Link]

-

Thompson Rivers University. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Available at: [Link]

Sources

- 1. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. athabascau.ca [athabascau.ca]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

protocol for nucleophilic substitution of alpha-bromo difluoroketones

Application Note: Nucleophilic Substitution Protocols for -Bromo- -Difluoroketones

Part 1: Executive Summary & Mechanistic Insight

The Reactivity Paradox

Unlike standard

-

Electronic Repulsion: The electron-rich fluorine atoms destabilize the approaching nucleophile and the transition state for backside attack (

). -

Carbonyl Electrophilicity: The strongly electron-withdrawing

group renders the adjacent carbonyl highly electrophilic.[1] Nucleophiles (amines, alkoxides) preferentially attack the

The Solution: Radical & Reformatsky Pathways

To successfully "substitute" the bromine atom, one must bypass the

-

Radical Substitution (

/ ATRA): Using Single Electron Transfer (SET) to generate a transient difluoroalkyl radical ( -

Reformatsky-Type Activation: Converting the C-Br bond into a metal enolate (Zn, In) which then acts as a nucleophile toward electrophiles (aldehydes/imines). Note: While this is formally a C-C bond formation, it is the primary method for functionalizing this position.

Part 2: Experimental Protocols

Protocol A: Radical Nucleophilic Substitution (Heteroatom Insertion)

Objective: Replacement of Bromine with Azide (

Materials

-

Substrate:

-Bromo- -

Nucleophile Source: Sodium Azide (

) or Sodium Thiolate ( -

Radical Initiator: Sodium Ascorbate (10 mol%) or catalytic

(for ATRA-like pathways). -

Solvent: DMSO or DMF (degassed). Note: Polar aprotic solvents promote SET.

-

Temperature:

to Room Temperature (RT).

Step-by-Step Methodology

-

Preparation: Dry the reaction vessel and purge with Argon/Nitrogen.

-Bromo difluoroketones often exist as hydrates; dehydrate by refluxing in toluene with a Dean-Stark trap if necessary, though radical reactions are often tolerant of moisture. -

Solubilization: Dissolve the ketone (1.0 mmol) in degassed DMSO (3.0 mL).

-

Nucleophile Addition:

-

For Azidation: Add

(1.5 mmol) slowly at -

Caution: Direct mixing can lead to exotherms.

-

-

Initiation: If the reaction is sluggish, add Sodium Ascorbate (0.1 mmol) to initiate the radical chain.

-

Monitoring: Monitor by

NMR. The starting material typically shows a singlet around -60 ppm (depending on R group). The product will shift significantly (e.g., -

Workup: Dilute with water and extract with Ethyl Acetate. Do not use basic workup as the product may be sensitive to haloform cleavage.

-

Purification: Silica gel chromatography. Warning:

-Azido ketones are potentially explosive; handle with care and do not concentrate to dryness if high energetic density is suspected.

Protocol B: Zinc-Mediated Reformatsky Reaction (C-C Bond Formation)

Objective: Substitution of Br with an alkyl/hydroxy-alkyl group (Synthesis of

Materials

-

Substrate:

-Bromo- -

Electrophile: Aldehyde or N-Sulfinyl Imine (1.2 equiv)

-

Metal: Zinc dust (activated) (2.0 equiv)

-

Additive: TMSCl (catalytic) or AgOAc (promoter for difficult cases).

-

Solvent: THF (anhydrous).

Step-by-Step Methodology

-

Zn Activation: Wash Zn dust with dilute HCl, water, ethanol, and ether, then dry under vacuum. Alternatively, activate in situ with TMSCl (5 mol%).

-

Enolate Formation: In a flame-dried flask under Argon, suspend Zn dust in THF. Add TMSCl and stir for 10 min.

-

Addition: Add the aldehyde/imine (1.2 equiv).

-

Slow Addition of Ketone: Add the

-bromo difluoroketone dropwise over 30 minutes. Crucial: Rapid addition can lead to homocoupling of the ketone.-

Temperature: Start at

, then warm to RT.

-

-

Reaction Check: Monitor by TLC or

NMR. The disappearance of the -

Quench: Quench with saturated

solution. -

Isolation: Extract with

, dry over

Part 3: Data Analysis & Visualization

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the "Dead End" ionic pathway and the productive Radical/Reformatsky pathways.

Figure 1: Divergent reaction pathways. Direct ionic attack leads to decomposition, while radical/metal mediation yields substitution.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM recovered) | Switch to Radical conditions (add Ascorbate/Light) or Reformatsky (Zn). | |

| Decomposition / Cleavage | Nucleophile attacked Carbonyl; Base too strong. | Use non-nucleophilic bases; Lower temperature; Avoid hydroxides. |

| Hydrate Formation | Moisture in solvent/reagents. | Dehydrate SM in toluene (Dean-Stark); Use molecular sieves. |

| Homocoupling (R-CF2-CF2-R) | Concentration of radical too high. | Dilute reaction; Add SM slowly (dropwise). |

Part 4: References

-

Pattison, G. (2018). "Methods for the Synthesis of

-Difluoroketones." European Journal of Organic Chemistry.[2][3] Linkngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Dilman, A. D., & Levin, V. V. (2015). "Nucleophilic Iododifluoromethylation of Aldehydes Using Bromine/Iodine Exchange." The Journal of Organic Chemistry. Link

-

Cao, C.-R., Jiang, M., & Liu, J.-T. (2015).[4][5] "Metal-Mediated Reformatsky Reaction of Bromodifluoromethyl Ketone and Imine." European Journal of Organic Chemistry.[2][6][3] Link

-

Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Springer. (Foundational text on Negative Fluorine Effect).

-

Reutrakul, V., et al. (2021). "Nucleophilic Substitution of Selenosulfonates with

." The Journal of Organic Chemistry. Link

Application Note: Chemoselective Amination and Cyclization of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone

This Application Note is designed for medicinal chemists and process scientists utilizing 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (CAS: 403-29-2 analog/derivative) as a linchpin for introducing metabolically stable difluoromethylene (

Executive Summary

The incorporation of a gem-difluoromethylene group (

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone represents a high-value electrophilic building block.[1] Unlike non-fluorinated

This guide details two primary workflows:

-

The Aza-Reformatsky Protocol: For the synthesis of

-amino- -

Heterocyclization: For the construction of fluorinated quinoxalines and benzimidazoles.

Mechanistic Insight & Reactivity Profile

The Fluorine Effect on Electrophilicity

The reactivity of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone is defined by two competing electrophilic sites:

-

The Carbonyl Carbon (

): Extremely electron-deficient due to the inductive withdrawal of the adjacent -

The

-Carbon (

Pathway Logic

-

Direct Amination: Reaction with primary amines leads to stable hemiaminals or imines (Schiff bases). Unlike non-fluorinated analogs, the equilibrium strongly favors the hemiaminal in many solvents due to the destabilization of the

bond by the adjacent electron-withdrawing group. -

Zinc-Mediated Coupling: In the presence of Zinc (Zn), the

bond is activated to form a zinc enolate (Reformatsky reagent), which then attacks imines to build complex

Figure 1: Divergent reaction pathways depending on co-reagents (Zinc vs. Diamines).

Protocol A: Zinc-Mediated Aza-Reformatsky Reaction

Target: Synthesis of biologically active

Materials

-

Substrate: 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (1.0 equiv)

-

Electrophile: Aryl imine (pre-formed) OR Aryl aldehyde + Amine (1.0 equiv)

-

Reagent: Zinc dust (activated, 2.0 equiv)

-

Catalyst: Copper(I) Chloride (

) (10 mol%) or Trimethylsilyl chloride (TMSCl) (activation agent) -

Solvent: THF (anhydrous)

Step-by-Step Methodology

-

Zinc Activation: In a flame-dried 3-neck flask under Argon, place Zinc dust (2.0 equiv). Add THF (5 mL/mmol). Activate by adding TMSCl (0.1 equiv) and stirring for 15 minutes at room temperature (RT).

-

Reagent Addition: Add the imine (1.0 equiv) to the activated zinc suspension.

-

Note: If generating imine in situ, add the aldehyde and amine with

(drying agent) and stir for 1 hour before adding the zinc mixture.

-

-

Initiation: Cool the mixture to 0°C. Add a solution of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (1.2 equiv) in THF dropwise over 20 minutes.

-

Exotherm Warning: The formation of the organozinc species is exothermic. Control temperature to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (fading of imine spot, appearance of a more polar product).

-

Quench & Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Hexanes/EtOAc). The

-difluoro ketone products are typically stable on silica.

Data Interpretation:

-

Yield Expectations: 65–85%.

-

Key NMR Signal: Look for the diastereotopic

signal in

Protocol B: Synthesis of Fluorinated Quinoxalines

Target: Reaction with 1,2-diamines (e.g., o-phenylenediamine) to form quinoxaline scaffolds. Mechanism: Double condensation. The first amine attacks the ketone; the second amine displaces the bromine (or attacks the imine), followed by oxidation/aromatization.

Materials

-

Substrate: 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (1.0 equiv)

-

Reagent: o-Phenylenediamine (1.2 equiv)

-

Base:

(2.0 equiv) or Pyridine -

Solvent: Ethanol or DMF

Step-by-Step Methodology

-

Mixing: Dissolve o-phenylenediamine (1.2 mmol) in Ethanol (5 mL). Add

(2.0 mmol). -

Addition: Add 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (1.0 mmol) slowly at RT.

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours.-

Observation: The solution typically turns dark orange/brown as the heterocycle forms.

-

-

Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter the solid.[4] If no precipitate, extract with DCM.

-

Purification: Recrystallization from EtOH/Water or column chromatography.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield (Reformatsky) | Moisture in solvent/Zinc deactivation | Use freshly distilled THF and activate Zn with TMSCl or 1,2-dibromoethane. Ensure Argon atmosphere. |

| No Reaction (Amination) | Fluorine steric shielding | Increase temperature to 60°C or use a Lewis Acid catalyst ( |

| Complex Mixture | Haloform-type cleavage | Avoid strong hydroxide bases (NaOH/KOH) which can cleave the |

| Lachrymator Effect | Volatility of bromoketone | Handle all reagents in a fume hood. Quench glassware with dilute ammonia before cleaning. |

References

-

Reformatsky Reaction of Bromodifluoromethyl Ketones

-

Heterocycle Synthesis with Diamines

-

General Reactivity of Fluorinated Ketones

- Title: Difluoroalkane synthesis by fluorin

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Benzimidazole Synthesis via Cleavage

- Title: S8-Catalyzed triple cleavage of bromodifluoro compounds for the assembly of N-containing heterocycles.

- Source:Nature Communic

-

URL:[Link]

Sources

Application Note: Solvent Selection & Process Control for Difluoroacetophenone Alkylation

Executive Summary

The alkylation of

This guide moves beyond standard textbook protocols to address the solvation dynamics required to stabilize the fluorinated carbanion. We provide a decision matrix for solvent selection, contrasting Kinetic Control (THF-based) vs. Thermodynamic/Phase-Transfer Control (MeCN/DMF-based), and offer validated protocols for introducing the gem-difluoro motif into drug candidates.

Mechanistic Insight: The "Fluorine Effect" on Solvation

To select the correct solvent, one must understand the electronic environment of the gem-difluoroenolate. Unlike a standard enolate, the fluorine atoms exert two competing effects:

-

Inductive Stabilization (-I): High electronegativity stabilizes the negative charge on the

-carbon. -

Lone Pair Repulsion (+I/

): The lone pairs on fluorine repel the

The Solvent-Cation-Anion Triad

The success of the alkylation depends on managing the Ion Pair (M+ ... Enolate-) .

-

Contact Ion Pairs (CIP): Favored by non-polar solvents (Toluene) or ethers (THF). The cation (

, -

Solvent-Separated Ion Pairs (SSIP): Favored by polar aprotic solvents (DMF, DMSO, HMPA). The solvent encapsulates the cation, leaving a "naked" enolate. This dramatically increases reactivity but favors O-alkylation (Hard-Soft Acid-Base theory) and defluorination .

Visualization: Reaction Pathways & Solvent Influence[1]

Figure 1: Mechanistic divergence of difluoroenolate species based on solvent polarity and ion pairing.[1]

Solvent Selection Matrix

| Solvent System | Dielectric Const. ( | Primary Use Case | Risk Profile | Recommended Base |

| THF (Anhydrous) | 7.5 | Kinetic C-Alkylation. Standard for generating stable Li-enolates at -78°C. | Low risk of defluorination if T < -40°C. | LiHMDS, LDA |

| MeCN (Acetonitrile) | 37.5 | Difluorocarbene/Phase Transfer. Best for mild alkylation using carbonates. | Moderate. Can support carbene formation over enolate. | |

| DMF / DMSO | 36.7 / 46.7 | High Reactivity. Use only for unreactive electrophiles. | High. Promotes O-alkylation and rapid decomposition. | NaH, |

| Toluene | 2.4 | Thermodynamic Control. Often used with phase-transfer catalysts (18-crown-6). | Low reactivity. Requires high temp, which risks degradation. | KOH (solid) + PTC |

Experimental Protocols

Protocol A: Kinetic C-Alkylation (High Precision)

Best for: Primary alkyl halides and preventing defluorination.

Reagents:

-

2,2-Difluoroacetophenone (1.0 equiv)

-

LiHMDS (1.1 equiv, 1.0 M in THF)

-

Alkyl Halide (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Workflow:

-

System Prep: Flame-dry a 2-neck flask under Argon. Charge with THF and cool to -78°C (Dry ice/Acetone).

-

Enolization: Add LiHMDS dropwise. Stir for 15 mins. Critical: Do not let temperature rise above -60°C.

-

Substrate Addition: Add 2,2-difluoroacetophenone (diluted in minimal THF) slowly down the side of the flask. The solution typically turns yellow. Stir for 30 mins at -78°C.

-

Alkylation: Add the Alkyl Halide (neat or in THF) dropwise.

-

Ramp: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated

at 0°C. Extract with

Why this works: THF coordinates

Protocol B: Phase-Transfer Catalysis (Scalable)

Best for: Benzylation or Allylation where cryogenic conditions are impossible.

Reagents:

-

2,2-Difluoroacetophenone (1.0 equiv)

-

(2.0 equiv, micronized) or

-

Electrophile (1.1 equiv)

-

Solvent: MeCN (Acetonitrile) or DMF (0.5 M)

Workflow:

-

Suspend Base in solvent at Room Temperature (RT).

-

Add the Electrophile before the ketone.

-

Add 2,2-difluoroacetophenone dropwise.

-

Monitor by TLC/LCMS. If sluggish, heat to 40°C.

-

Note: If using DMF, limit reaction time to <4 hours to prevent O-alkylation.

Troubleshooting & "The Pivot"

If Direct Alkylation fails (common with secondary halides or bulky electrophiles), do not persist with solvent screening. Pivot to Indirect Methods .

Decision Tree for Process Optimization

Figure 2: Strategic decision tree for selecting direct vs. indirect alkylation pathways.

The "Pivot" Protocol: Radical Approach

If ionic alkylation fails due to steric hindrance or basicity issues, use the Radical Pathway (Giese-type addition).

-

Precursor: Convert 2,2-difluoroacetophenone to its silyl enol ether or use

-bromo- -

Conditions:

(cat), Blue LED, Hantzsch Ester, Solvent: DMSO or MeCN . -

Mechanism: Generates a

radical which is nucleophilic but not basic, bypassing the elimination issues [4].

References

-

Hu, J., et al. (2006).[2] "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor." Journal of Organic Chemistry. Link[1]

-

Sap, J. B. I., et al. (2021).[2] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Link

-

Garg, N. K., et al. (2024).[3] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses. Link

-

Koike, T., & Akita, M. (2018). "Visible-Light-Mediated Synthesis of Ketones by the Oxidative Alkylation of Styrenes." Organic Letters. Link

-

BenchChem. (2025).[4] "Application Notes and Protocols for Incorporating Gem-Difluoro Groups." BenchChem Application Library. Link

Sources

synthesis of beta-hydroxy-alpha,alpha-difluoro esters via Zn-mediated coupling

Application Note: Precision Synthesis of -Hydroxy- -difluoro Esters via Zn-Mediated Coupling

Scientific Background & Mechanism[2][3][4][5][6][7]

The Fluorine Effect

The introduction of fluorine atoms adjacent to the carbonyl group in ethyl bromodifluoroacetate significantly alters the reactivity compared to non-fluorinated analogs. The high electronegativity of fluorine strengthens the

Mechanistic Pathway

The reaction proceeds via the formation of a Zinc enolate.[2][3][4] In the Honda-Reformatsky variant, Wilkinson's catalyst [

Key Mechanistic Steps:

-

Activation:

(or activated Zn dust) generates the reactive metal species. -

Insertion: Zinc inserts into the

bond of the bromodifluoroacetate, forming a Reformatsky enolate ( -

Addition: The enolate attacks the carbonyl electrophile via a six-membered Zimmerman-Traxler transition state.

-

Hydrolysis: Acidic workup releases the

-hydroxy ester.[2][3][5]

Figure 1: Mechanistic flow of the Zn-mediated Reformatsky reaction for difluoro esters.

Experimental Protocols

Method A: Honda-Reformatsky (Recommended)

This method utilizes Wilkinson's catalyst and Diethylzinc (

Safety Alert:

Reagents:

-

Aldehyde/Ketone substrate (

equiv)[3][6] -

Ethyl bromodifluoroacetate (

equiv) -

(

-

(

-

Solvent: Anhydrous THF or THF/MeCN

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Charging: Add

and the aldehyde substrate. Dissolve in anhydrous THF ( -

Reagent Addition: Add ethyl bromodifluoroacetate via syringe.

-

Initiation: Cool the mixture to

. -

Coupling: Dropwise add the

solution over 20 minutes. The solution may darken (orange/brown) indicating active catalyst species. -

Reaction: Stir at

for 30 minutes, then warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC/LC-MS. -

Quench: Carefully quench with saturated

or -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

Method B: Classical Activated Zinc

Suitable for scale-up where

Reagents:

-

Zinc dust (

equiv) -

Activation agent:

( -

Ethyl bromodifluoroacetate (

equiv) -

Aldehyde/Ketone (

equiv)[3][6] -

Solvent: THF (reflux often required)[7]

Procedure:

-

Activation: Suspend Zn dust in THF. Add

and stir for 15 mins at RT. -

Addition: Add the aldehyde and ethyl bromodifluoroacetate.

-

Reaction: Heat to reflux. Critical: If reaction does not start (exotherm), sonication or addition of a crystal of

may be required. -

Workup: Similar to Method A.

Optimization & Troubleshooting Guide

The success of the difluoro-Reformatsky reaction hinges on the quality of the "Zn-enolate" formation.

| Parameter | Recommendation | Rationale |

| Solvent | THF or MeCN | THF coordinates Zn, stabilizing the enolate. MeCN is excellent for Rh-catalyzed variants. |

| Temperature | 0°C | Low temp prevents side reactions (e.g., self-condensation) in the highly reactive |

| Stoichiometry | 1.5 equiv (Reagent) | Excess bromodifluoroacetate accounts for potential protonation of the enolate by trace moisture. |

| Moisture | Strictly Anhydrous | Protonation of the difluoro-enolate yields ethyl difluoroacetate (side product), killing the reaction. |

| Catalyst | Significantly lowers activation energy for |

Workflow Diagram

Figure 2: Step-by-step workflow for the Honda-Reformatsky protocol.

Substrate Scope & Performance Data

The following table summarizes expected yields based on electronic properties of the electrophile using the Honda-Reformatsky conditions.

| Substrate Class | Example | Yield (%) | Notes |

| Aromatic Aldehydes | Benzaldehyde | 85-95 | Excellent reactivity; electron-withdrawing groups enhance rate. |

| Aliphatic Aldehydes | Octanal | 70-85 | Good yields; slight risk of enolization side reactions. |

| Ketones | Cyclohexanone | 60-75 | Slower reaction; steric hindrance at carbonyl carbon reduces yield. |

| Imines | N-Sulfinyl imines | 70-90 | Yields |

References

-

Honda-Reformatsky Reaction Conditions: Sato, K.; Tarui, A.; Omote, M.; Kumadaki, I.; Ando, A. "Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones."[10] Organic Syntheses2010 , 87, 172.

-

General Reformatsky Review: Ocampo, R.; Dolbier, W. R.[3] "The Reformatsky Reaction in Organic Synthesis." Chemical Reviews2011 , 111(11), 6984-7034.

-

Difluoro-Reformatsky Applications: Amii, H.; Uneyama, K. "C-F Bond Activation in Organic Synthesis."[11] Chemical Reviews2009 , 109(5), 2119-2183.[11]

-

Stereoselective Variants: Tarui, A. et al. "Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate." Journal of Organic Chemistry2014 , 79, 5007.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

one-pot synthesis of fluorinated imidazopyridines using CAS 1802650-67-4

Application Note: One-Pot Synthesis of Fluorinated Imidazopyridines using CAS 1802650-67-4

Executive Summary

This application note details the protocol for the one-pot synthesis of 3-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine and its derivatives using the specialized fluorinated building block 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (CAS 1802650-67-4).

Fluorinated imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, exhibiting significant potential as GABA-A receptor modulators, anti-inflammatory agents, and antiviral drugs. The incorporation of a fluorine atom at the C-3 position typically enhances metabolic stability and lipophilicity. This protocol leverages CAS 1802650-67-4 in a defluorinative Hantzsch-type cyclization , a robust metal-free pathway that constructs the bicyclic core while selectively installing a single fluorine atom at the strategic C-3 position.

Chemical Identity & Reagent Profile

The core reagent for this protocol is a specific

| Property | Specification |

| CAS Number | 1802650-67-4 |

| Chemical Name | 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone |

| Molecular Formula | C |

| Molecular Weight | 253.02 g/mol |

| Role | Electrophilic Fluorinated Building Block |

| Target Product Class | 3-Fluoro-2-aryl-imidazo[1,2-a]pyridines |

Reaction Mechanism: The Defluorinative Pathway

Unlike standard Hantzsch condensations which yield non-fluorinated products, the reaction between 2-aminopyridines and CAS 1802650-67-4 proceeds via a cascade sequence. The unique reactivity of the

Key Mechanistic Steps:

-

Condensation: Nucleophilic attack of the exocyclic amine of 2-aminopyridine on the ketone carbonyl.

-

Cyclization: Intramolecular attack of the ring nitrogen onto the

-carbon, displacing Bromide. -

Defluorination/Aromatization: The resulting non-aromatic intermediate undergoes HF elimination (driven by base) to restore aromaticity, yielding the 3-monofluoro product.

Pathway Visualization

Figure 1: Mechanistic flow of the defluorinative Hantzsch-type cyclization converting the difluorobromo reagent into the 3-fluoroimidazopyridine scaffold.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but is linearly scalable. It operates under metal-free conditions, utilizing sodium bicarbonate as a mild base to neutralize the generated HBr and HF byproducts.

Materials Required

-

Reagent A: 2-Aminopyridine (94 mg, 1.0 mmol) [or substituted derivative]

-

Reagent B: CAS 1802650-67-4 (253 mg, 1.0 mmol)

-

Base: Sodium Bicarbonate (

) (168 mg, 2.0 mmol) -

Solvent: Ethanol (EtOH) or Acetonitrile (

) (5.0 mL) -

Equipment: 25 mL Round-bottom flask, Reflux condenser, Magnetic stir bar, Oil bath.

Step-by-Step Procedure

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Aminopyridine (1.0 equiv) and

(2.0 equiv). -

Reagent Addition: Dissolve CAS 1802650-67-4 (1.0 equiv) in the reaction solvent (Ethanol, 5 mL) and add it to the flask.

-

Note: If CAS 1802650-67-4 is solid, it can be added directly as a powder.

-

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80°C for EtOH) with vigorous stirring.

-

Monitoring: Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:4). The reaction typically reaches completion within 2–4 hours .

-

Observation: The formation of a fluorescent spot on TLC often indicates the imidazopyridine product.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (Rotavap).

-

Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove inorganic salts.

-

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexane).

-

Validation: Confirm structure via

-NMR (look for signal around -140 to -150 ppm for C3-F) and

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3-fluoroimidazopyridines.

Results & Data Interpretation

The reaction yields a 3-fluoro-2-aryl-imidazo[1,2-a]pyridine . The specific product derived from CAS 1802650-67-4 is 3-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine .

Expected Analytical Data:

| Analytical Method | Expected Signal Characteristics |

| Signal A (C3-F): Singlet/Multiplet around | |

| Characteristic doublets for the imidazopyridine ring protons ( | |

| HRMS | |

| Yield | Typical isolated yields range from 75% to 88% depending on the purity of the starting amine. |

Safety & Handling

-

HF Generation: Although the reaction uses a base (

) to neutralize acid, the mechanism involves the elimination of Hydrogen Fluoride (HF) in situ. Ensure the reaction is performed in a fume hood. Glassware etching is generally negligible at this scale/concentration, but awareness is required. -

Reagent Toxicity: CAS 1802650-67-4 is an

-haloketone, which are potent lachrymators and skin irritants. Wear double nitrile gloves and eye protection. -

Waste Disposal: Aqueous waste from the work-up contains fluoride salts. Dispose of according to specific halogenated waste protocols.

References

-

Wang, H., et al. (2015).

-Bromo- -

Gudup, S., et al. (2020). "Recent Advances in the Synthesis of C-3 Functionalized Imidazo[1,2-a]pyridines." RSC Advances, 10, 25766-25803.

-

Wu, Z., et al. (2011).[1] "Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process." Synthesis, 2011(14), 2255-2260.

Sources

Troubleshooting & Optimization

preventing HBr release during storage of alpha-bromo ketones

Technical Support Center: Alpha-Halo Ketone Stability Case Reference: #ABK-HBr-001 Subject: Prevention of Autocatalytic Decomposition in Alpha-Bromo Ketones

Introduction: The "Vicious Cycle" of Storage

Welcome to the Technical Support Center. You are likely reading this because your clear, crystalline alpha-bromo ketone (e.g., phenacyl bromide, bromoacetone) has turned into a dark, fuming, or pressurized black tar.

This is not random degradation; it is acid-catalyzed autocatalysis . Alpha-bromo ketones are electrophilic lachrymators that are extremely sensitive to the presence of their own decomposition product: Hydrogen Bromide (HBr).

This guide provides the mechanistic insight and strict protocols required to break this cycle.

Module 1: The Science of Instability

Q: Why does my sample degrade even in a sealed bottle?

A: The degradation is driven by a positive feedback loop.

-

Trigger: Trace moisture (hydrolysis) or light (homolysis) generates the first molecule of HBr.

-

Catalysis: HBr protonates the carbonyl oxygen, lowering the activation energy for enolization .

-

Reaction: The enol form is highly reactive. It reacts with other molecules (condensation) or undergoes elimination, releasing more HBr.[1]

-

Result: The concentration of acid increases exponentially, accelerating the rot.

Visualizing the Decomposition Pathway

The following diagram illustrates why "just sealing the bottle" fails if HBr is already present.

Figure 1: The Autocatalytic Decomposition Cycle. Note the red feedback loop where degradation products accelerate further decay.

Module 2: The "Zero-Acid" Protocol

Q: How do I prepare my sample for long-term storage?

A: You cannot stabilize a sample that already contains trace acid. You must perform a "Zero-Acid" workup immediately prior to storage.

The Protocol

| Step | Action | Scientific Rationale |

| 1. Quench | Wash organic phase with 10% NaHCO₃ (aq). | Neutralizes initial HBr. Caution: CO₂ evolution. |

| 2. Wash | Wash with distilled water, then Brine (sat. NaCl). | Removes inorganic salts and bulk water. |

| 3. Dry | Dry over anhydrous MgSO₄ (Magnesium Sulfate) for >30 mins. | Removes trace water. Water = Hydrolysis = HBr. |

| 4.[1] Filter | Filter through a sintered glass funnel. | Removes the hydrated drying agent. |

| 5. Isolate | Evaporate solvent at low temperature (<40°C). | Heat promotes thermodynamic elimination of HBr. |

| 6. Store | Pack in amber glass with Parafilm seal. Store at -20°C. | Light and heat provide energy for homolytic bond cleavage. |

Workflow Diagram

Figure 2: The "Zero-Acid" Purification Workflow required before storage.

Module 3: Troubleshooting & FAQs

Q: My bottle "popped" when I opened it. What happened?

-

Diagnosis: HBr gas buildup.

-

Cause: Your sample was likely stored with trace moisture. The hydrolysis reaction (

) releases gas. -

Action: Vent carefully in a fume hood. If the solid is still white/crystalline, recrystallize immediately. If it is an oil/tar, discard it.

Q: The solid turned yellow/brown. Is it usable?

-

Diagnosis: Formation of conjugated enones or bromine release.[2]

-

Analysis: If the color is pale yellow, it may be purified by washing with a 1:1 mixture of pentane/ether (if the impurity is soluble) or recrystallization (methanol is common for phenacyl bromide).

-

Limit: If the material is dark brown or black, the autocatalytic cycle has advanced too far. The purity is likely <80%.

Q: Can I add a stabilizer?

-

Recommendation: For solutions (e.g., in DCM or Chloroform), you may add 0.5 - 1.0% Epoxides (e.g., amylene oxide or propylene oxide).

-

Mechanism: Epoxides act as "acid scavengers." They react irreversibly with HBr to form neutral bromohydrins, preventing the acid from catalyzing the ketone decomposition.

-

Warning: Do NOT use amines (e.g., triethylamine) as stabilizers. They are nucleophilic and will react with the alpha-bromo ketone (quaternization) or cause Favorskii rearrangements.

Q: What is the safety risk of degraded material?

-

Risk: Degraded material often contains higher concentrations of free HBr and volatile lachrymatory byproducts.

-

PPE: Double nitrile gloves, goggles, and always handle in a functioning fume hood.

References

-

Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide."[3] Organic Syntheses, Coll.[3][4] Vol. 2, p.480 (1943); Vol. 19, p.24 (1939).

- Establishes the standard protocol for washing with water/petroleum ether to remove color caused by residual HBr.

-

Podgoršek, A. et al. "Bromination of ketones with H2O2–HBr 'on water'." Green Chemistry, 2007, 9, 1212-1218.[5]

- Discusses the generation of alpha-bromo ketones and the critical role of HBr concentr

- Lazny, R. et al. "Stabilization of alpha-halo carbonyl compounds." Tetrahedron Letters, Vol 51, Issue 45, 2010.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6259, Phenacyl bromide."

-

Safety data regarding lachrymatory properties and decomposition hazards.[1]

-

Sources